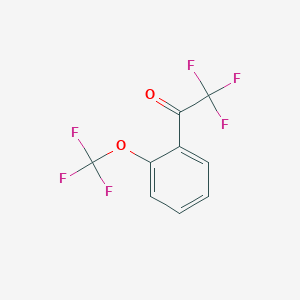

2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTKJRPRAIOLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Trifluoromethoxy 2,2,2 Trifluoroacetophenone and Analogues

Electron-Withdrawing Effects of Fluorinated Substituents on Carbonyl Reactivity

The reactivity of the carbonyl group in acetophenone (B1666503) analogues is significantly influenced by the presence of fluorine-containing substituents. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are potent electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon. nih.govmdpi.com This activation makes the ketone more susceptible to nucleophilic attack. The strong inductive effect of the -CF3 group, and similarly the -OCF3 group, destabilizes the partial positive charge on the carbonyl carbon to a lesser extent than it destabilizes the carbonyl group itself, leading to increased reactivity towards nucleophiles. nih.govic.ac.uk

In compounds like 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone, both the trifluoromethyl group directly attached to the carbonyl and the trifluoromethoxy group on the phenyl ring contribute to this electronic effect. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov The substitution of hydrogen atoms with fluorine atoms in the methyl group of acetophenone to form 2,2,2-trifluoroacetophenone (B138007) dramatically increases the carbonyl's reactivity. For instance, while acetophenone shows very low yield as a catalyst in certain oxidation reactions, its trifluoromethylated analogue is highly efficient, highlighting the activating effect of the perfluoroalkyl moiety. acs.org

This enhanced electrophilicity is also evident in the tendency of polyfluorinated ketones to form stable hydrates in the presence of water. scispace.comresearchgate.net The equilibrium between the ketone and its gem-diol hydrate (B1144303) is shifted significantly towards the hydrate form for highly fluorinated ketones, a direct consequence of the stabilization of the hydrate by the electron-withdrawing groups. ic.ac.uk This phenomenon underscores the heightened electrophilic character of the carbonyl carbon. The orbital overlap between the carbon-halogen bond and the carbonyl group further activates the carbonyl for nucleophilic addition. nih.gov

Table 1: Comparison of Catalyst Performance in Alkene Epoxidation

| Catalyst | Yield (%) |

|---|---|

| 2,2,2-Trifluoroacetophenone | High to Quantitative |

| Acetophenone | Extremely Low |

| Polyfluoroalkyl ketones | High |

This table illustrates the enhanced reactivity of the carbonyl group due to fluorination, as demonstrated in organocatalytic epoxidation reactions. Data sourced from The Journal of Organic Chemistry. acs.org

The potent electron-withdrawing nature of trifluoromethyl and trifluoromethoxy substituents not only activates the carbonyl group but also exerts a significant influence on the stability and structure of reaction intermediates and transition states. In nucleophilic addition reactions, the formation of a tetrahedral intermediate is a key step. The electron-withdrawing groups stabilize this negatively charged intermediate by inductively pulling electron density away from the newly formed alkoxide center.

This stabilization is a crucial factor in the catalytic activity of fluorinated ketones in oxidation reactions. For example, in epoxidations using hydrogen peroxide, a key intermediate is a dioxirane, formed from the reaction of the ketone with the oxidant. The stability and reactivity of this dioxirane are enhanced by the electron-withdrawing substituents. Computational studies suggest that in some reactions, conformations where the carbon-halogen bond is orthogonal to the carbonyl group are favored for optimal orbital overlap, which can influence the energy of transition states. nih.gov

Furthermore, the trifluoromethyl group can influence the stereochemistry of reactions by affecting the stability of different transition state conformers. nih.gov In reactions forming chiral centers, the steric and electronic properties of these fluorinated groups can lead to high levels of stereoselectivity by creating a more ordered and rigid transition state. The stabilization of intermediates and transition states by these groups lowers the activation energy of the reaction, leading to the observed rate enhancements compared to their non-fluorinated analogues.

Oxidative Transformations

Fluorinated ketones, particularly analogues of this compound such as 2,2,2-trifluoroacetophenone, have emerged as highly effective organocatalysts for various oxidative transformations, most notably the epoxidation of alkenes. nih.govacs.org These ketones catalyze the epoxidation of a wide range of mono-, di-, and trisubstituted olefins with high to quantitative yields, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). acs.orgorganic-chemistry.orgorganic-chemistry.org

The general protocol involves using a low catalyst loading (e.g., 2–5 mol %) in a suitable solvent system, often a mixture of an organic solvent like tert-butyl alcohol and an aqueous buffer. acs.orgtcichemicals.com The high efficiency of these catalysts allows for mild reaction conditions and short reaction times. organic-chemistry.org The methodology has proven to be robust, with a broad substrate scope that includes cyclic olefins and even electron-deficient alkenes. acs.orgorganic-chemistry.org The chemoselectivity is typically excellent, making these catalysts valuable tools in organic synthesis. organic-chemistry.org

The success of these fluorinated ketones as catalysts contrasts sharply with the poor performance of their non-fluorinated counterparts like acetophenone, which provides negligible yields under similar conditions. acs.org This stark difference underscores the critical role of the electron-withdrawing fluoroalkyl groups in activating the ketone for catalysis.

Table 2: Substrate Scope for Epoxidation using 2,2,2-Trifluoroacetophenone as Catalyst

| Substrate (Alkene) | Product (Epoxide) | Yield (%) |

|---|---|---|

| (E)-Stilbene | trans-Stilbene oxide | 98 |

| 1-Dodecene | 1,2-Epoxydodecane | 99 |

| Cyclooctene | Cyclooctene oxide | 99 |

| (R)-Limonene | Limonene oxide | 98 |

This table presents a selection of alkenes successfully epoxidized using a fluorinated ketone catalyst, demonstrating the broad applicability of the method. Data sourced from The Journal of Organic Chemistry. acs.org

The mechanism of ketone-catalyzed epoxidation is understood to proceed through the in-situ formation of a highly reactive dioxirane intermediate. acs.org The catalytic cycle begins with the reaction of the ketone with an oxidant, such as Oxone or hydrogen peroxide, to form the corresponding dioxirane. This dioxirane is the active oxidizing species that transfers an oxygen atom to the alkene substrate, forming the epoxide and regenerating the ketone catalyst.

For reactions utilizing hydrogen peroxide and acetonitrile, control experiments have shed light on the pathway. acs.org It is proposed that the ketone hydrate reacts with hydrogen peroxide to form a perhydrate or dihydroperoxide. This species then reacts with acetonitrile to create a more reactive intermediate, likely involving a peroxycarboximidic acid, which is responsible for the oxidation. acs.orgorganic-chemistry.org The reaction does not proceed in the absence of either the catalyst, hydrogen peroxide, or acetonitrile, confirming their essential roles. acs.org Control experiments have also been used to rule out the involvement of radical intermediates in these transformations. organic-chemistry.org

Computational and mechanistic studies on related systems provide further insight. The efficiency of the oxygen transfer from the dioxirane to the alkene is influenced by the electronic properties of the catalyst. The strong electron-withdrawing nature of the trifluoromethyl groups makes the dioxirane a more potent oxidizing agent, facilitating the epoxidation process. These studies help in the rational design of new and more efficient ketone catalysts for a variety of oxidative transformations. researchgate.net

Reductive Transformations

This compound and its analogues are not only subjects of oxidative reactions but also important substrates for reductive transformations, leading to the synthesis of valuable chiral fluorinated alcohols. researchgate.net The reduction of the highly electrophilic carbonyl group in polyfluorinated ketones can be achieved using various methods, including catalytic hydrogenation and hydride transfer reactions.

Asymmetric reduction is of particular interest as it provides access to enantiomerically enriched α-(trifluoromethyl) alcohols, which are important building blocks in medicinal chemistry. For example, 2,2,2-trifluoroacetophenone can undergo asymmetric reduction using optically active Grignard reagents or through asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Electrochemical methods have also been developed to promote these asymmetric hydrogen transfer reactions, achieving high yields and enantiomeric excess (ee) under mild conditions and with low electrical charge consumption. researchgate.net

The successful reduction of these challenging substrates is significant due to the stereoelectronic properties of the trifluoromethyl ketone moiety. researchgate.net Biocatalytic reductions using ketoreductase enzymes have also been shown to be effective for a broad range of trifluoroacetophenones, affording chiral fluorohydrins with excellent conversion and enantioselectivity, even at high substrate concentrations. researchgate.net These reductive methods provide crucial pathways to valuable fluorinated chiral molecules. nih.gov

Chemo- and Stereoselective Reduction Pathways

The reduction of the carbonyl group in aryl trifluoromethyl ketones is a key transformation for producing chiral trifluoromethyl-substituted alcohols, which are valuable building blocks in medicinal chemistry. acs.org Due to the electronic properties of these ketones, achieving high chemo- and stereoselectivity is a significant focus of research.

Several catalytic systems have been developed for the asymmetric reduction of 2,2,2-trifluoroacetophenone and its derivatives, affording the corresponding alcohols in high yields and enantiomeric excess (ee). nih.gov Ruthenium-catalyzed asymmetric reductive amination, for instance, provides access to primary α-(trifluoromethyl)arylmethylamines with excellent enantioselectivities (80-97% ee) using ammonium acetate as the nitrogen source. nih.govresearchgate.net This method is tolerant of various substituents on the aromatic ring. nih.gov

Another approach involves nickel-catalyzed asymmetric reductive cross-coupling, which first produces chiral α-trifluoromethylated ketones that can then undergo a subsequent diastereoselective reduction in a one-pot fashion to yield secondary β-trifluoromethyl alcohols. acs.orgnih.gov

The table below summarizes the results for the asymmetric reduction of various 2,2,2-trifluoroacetophenone analogues using a Ru-catalyst, demonstrating the versatility of the method.

| Entry | Substrate (ArCOCF₃) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | (R)-1-Phenyl-2,2,2-trifluoroethanol | 92 | 97 |

| 2 | 4-Methylphenyl | (R)-1-(4-Methylphenyl)-2,2,2-trifluoroethanol | 91 | 96 |

| 3 | 4-Methoxyphenyl | (R)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 88 | 95 |

| 4 | 4-Chlorophenyl | (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 90 | 97 |

| 5 | 3-Bromophenyl | (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanol | 85 | 94 |

Mechanistic Aspects of Asymmetric Reductions

The mechanism of asymmetric reduction is highly dependent on the catalyst system employed. For widely used Noyori-Ikariya catalysts, such as those based on Ru(II)-diamine complexes, the process involves a metal-ligand bifunctional mechanism. The precatalyst is activated to form a ruthenium hydride species. mdpi.com The ketone substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen. This transfer occurs through a six-membered pericyclic transition state. The stereochemistry of the final alcohol is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral environment created by the diamine and η⁶-arene ligands of the catalyst. mdpi.com Steric and electronic interactions between the substrate's substituents (the aryl ring and the CF₃ group) and the catalyst ligands dictate which face of the ketone is presented for reduction, leading to high enantioselectivity. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the trifluoromethoxy (OCF₃) group at the 2-position and the trifluoroacetyl (COCF₃) group at the 1-position. Both groups are meta-directing. youtube.comprexams.com Therefore, any electrophilic substitution, which would require harsh reaction conditions, is expected to occur at the 5-position (meta to the COCF₃ and para to the OCF₃) and the 3-position (meta to both groups). For example, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene. prexams.com

Conversely, the high degree of electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r), provided a suitable leaving group (such as a halide) is present on the ring. masterorganicchemistry.comlibretexts.org For an analogue such as 2'-(trifluoromethoxy)-5'-chloro-2,2,2-trifluoroacetophenone, a strong nucleophile could displace the chloride. The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, which is a key step in the reaction mechanism. masterorganicchemistry.com For this stabilization to be most effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.org

Cycloaddition Reactions and Ring Transformations

[2+2] Cycloadditions and Lactone Formation

Aryl trifluoromethyl ketones are excellent substrates for cycloaddition reactions to form various ring systems. One notable example is the catalytic enantioselective [2+2] cycloaddition with ketenes to form β-lactones. scilit.comnih.gov This transformation can be catalyzed by chiral N-heterocyclic carbenes (NHCs) or isothiourea catalysts like HyperBTM. scilit.comrsc.org The reaction proceeds with high diastereo- and enantioselectivity, providing access to chiral β-trifluoromethyl-β-lactones. scilit.com Computational studies suggest that the mechanism is a concerted asynchronous [2+2] cycloaddition pathway. rsc.org

Additionally, chiral trifluoromethyl dihydropyranones can be synthesized through an asymmetric vinylogous aldol (B89426)/lactonization cascade reaction between β,γ-unsaturated amides and trifluoromethyl ketones, catalyzed by a chiral tertiary amine-thiourea catalyst. rsc.org

Cyclopropenation and Related Carbene Chemistry

While direct cyclopropenation of the carbonyl group is uncommon, 2,2,2-trifluoroacetophenone serves as a key precursor for generating trifluoromethyl-substituted carbenes. It is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine, a stable, photolabile compound that serves as a carbene precursor. Upon photolysis, this diazirine efficiently generates trifluoromethylphenylcarbene.

This carbene can then be used in cyclopropanation reactions with various alkenes. The use of chiral rhodium(II) or Ru(II)-Pheox catalysts allows for highly efficient and asymmetric cyclopropanation of a wide range of olefins with trifluoromethyl-containing diazo compounds, yielding trifluoromethyl-substituted cyclopropanes with excellent stereocontrol. d-nb.inforesearchgate.net The synthesis of cyclopropanes containing geminal trifluoromethyl and other fluorinated groups has also been explored using fluorinated diazo reagents. nih.gov

Metal-Catalyzed and Organocatalyzed Transformations

Beyond the catalytic reductions and cycloadditions mentioned previously, 2,2,2-trifluoroacetophenone and its analogues participate in a range of other catalyzed transformations. The combination of transition metal catalysis and organocatalysis has opened new avenues for their reactivity. u-tokyo.ac.jp

Interestingly, 2,2,2-trifluoroacetophenone itself can act as an efficient organocatalyst. It has been shown to catalyze the epoxidation of various alkenes using hydrogen peroxide as a green oxidant. researchgate.net The ketone is believed to form a more reactive perhydrate intermediate in situ, which then performs the oxygen transfer to the alkene.

Furthermore, these ketones are substrates in visible-light photoredox catalysis. For example, the radical addition of dihydroquinoxalin-2-ones to 2,2,2-trifluoroacetophenone can be achieved using Ru(bpy)₃Cl₂ as a photocatalyst, yielding tertiary trifluoromethyl alcohols. nih.gov Organocatalyzed photoredox reactions have also been developed for C-H functionalization, highlighting the broad utility of these catalytic concepts. nih.gov

Role of 2,2,2-Trifluoroacetophenone as a Catalyst or Precatalyst

The parent compound, 2,2,2-trifluoroacetophenone, has been identified as an effective organocatalyst in various oxidation reactions. nih.gov It is particularly noted for its role in the epoxidation of alkenes, utilizing hydrogen peroxide (H₂O₂) as a green and environmentally benign oxidant. nih.govorganic-chemistry.org In these systems, the ketone group of the acetophenone is the catalytically active center.

The proposed mechanism involves the ketone reacting with hydrogen peroxide to form an active dioxirane or a related peroxy intermediate. This intermediate is a potent oxygen-transfer agent that then reacts with the substrate (e.g., an alkene) to form the corresponding epoxide, regenerating the original ketone catalyst for the next cycle. organic-chemistry.org This catalytic cycle makes 2,2,2-trifluoroacetophenone a valuable tool for green chemistry protocols. organic-chemistry.orgacs.org

Beyond epoxidation, 2,2,2-trifluoroacetophenone has been successfully employed as a catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides, again using H₂O₂ as the terminal oxidant. The high efficiency of the catalyst is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating the initial reaction with hydrogen peroxide.

Substrate Scope and Selectivity in Catalytic Systems

Catalytic systems employing 2,2,2-trifluoroacetophenone demonstrate a broad substrate scope and high selectivity.

Epoxidation of Alkenes: The catalytic system is effective for the epoxidation of a wide variety of olefins. This includes mono-, di-, and trisubstituted alkenes, which are converted to their corresponding epoxides in high to quantitative yields. nih.govorganic-chemistry.org The reaction exhibits excellent chemoselectivity, meaning it selectively oxidizes the double bond without affecting other functional groups in the molecule. organic-chemistry.org This method has been successfully applied to complex molecules, including natural products. organic-chemistry.org

Below is a table summarizing the scope for the epoxidation of various olefins using 2,2,2-trifluoroacetophenone as the catalyst.

| Substrate | Product | Yield (%) |

| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | >99 |

| (R)-Limonene | Limonene dioxide | 98 |

| Cholesterol | Cholesterol-5α,6α-epoxide | 85 |

| Styrene | Styrene oxide | 96 |

| α-Methylstyrene | α-Methylstyrene oxide | >99 |

Data compiled from studies on 2,2,2-trifluoroacetophenone catalysis. organic-chemistry.org

Oxidation of Amines: In the oxidation of nitrogen-containing compounds, 2,2,2-trifluoroacetophenone shows high efficiency for aliphatic tertiary amines and azines. The process is chemoselective and provides the desired N-oxides in high yields.

Impact of Halogen Substituents on Reactivity and Electronic Density

Electronic Effects: Halogen substituents, particularly fluorine, modify the electronic structure of the molecule through strong inductive effects. nih.gov They withdraw electron density from the aromatic ring and the carbonyl group. This withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation is a key reason why trifluoroacetophenone is an effective catalyst for oxidations involving nucleophilic attack by hydrogen peroxide.

Studies on 2'-fluoro-substituted acetophenone derivatives show that the C-F bond's dipole moment plays a crucial role in determining the molecule's conformational preferences, favoring an s-trans conformation where the fluorine and carbonyl oxygen are anti-periplanar to minimize dipole repulsion. nih.gov While this applies to a direct C-F bond, similar strong electronic effects would be exerted by a trifluoromethoxy group.

Reactivity: The impact of halogen substituents on reactivity is a balance of electronic and steric effects. In general, electron-withdrawing groups like -CF₃ and -OCF₃ activate the carbonyl group toward nucleophilic addition. researchgate.net Research on various halogenated ketones indicates that orbital overlap between the carbon-halogen bond and the carbonyl group can activate the system, making it more reactive than non-halogenated counterparts.

A study on halogenated trifluoroacetophenones revealed that intermolecular interactions, such as C-H···F, C-H···O, and halogen-halogen contacts, play a significant role in the solid-state packing and can influence the molecule's properties. acs.org The specific placement of a trifluoromethoxy group at the 2'-position would introduce unique steric and electronic interactions that could further modulate the catalyst's reactivity and selectivity compared to the unsubstituted 2,2,2-trifluoroacetophenone. However, specific experimental data for this compound remains limited in the public domain.

An article on the advanced spectroscopic characterization and structural analysis of “this compound” cannot be generated as requested.

Following a thorough search for scientific literature, detailed research findings on the specific spectroscopic analyses required by the provided outline for the compound “this compound” could not be located. The search did not yield any specific studies on high-resolution rotational spectroscopy, vibrational spectroscopy (FT-IR, Raman), X-ray crystallography, or nuclear magnetic resonance for this particular molecule.

The available data primarily pertains to the related but structurally distinct compound, 2,2,2-trifluoroacetophenone, which lacks the 2'-(Trifluoromethoxy) substituent. Adhering to the strict instruction to focus solely on “this compound” and not introduce information outside the explicit scope, it is not possible to provide the scientifically accurate content for the requested sections and subsections.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) for Mechanistic Probes

19F NMR for Reaction Monitoring and Intermediate Detection

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a particularly powerful technique for studying fluorinated compounds like 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. chemrxiv.org This results in high sensitivity and a wide range of chemical shifts, which allows for the clear differentiation of fluorine atoms in distinct chemical environments. chemrxiv.org

In the context of reaction monitoring, ¹⁹F NMR provides a direct window into the progress of a chemical transformation. The distinct signals for the trifluoromethoxy (-OCF₃) and trifluoroacetyl (-COCF₃) groups of the parent molecule can be monitored to track its consumption. Simultaneously, the appearance of new signals can indicate the formation of products and, crucially, transient intermediates. This real-time, quantitative analysis is invaluable for optimizing reaction conditions and gaining mechanistic insights. nih.gov

For instance, in studies of related fluorinated acetophenones, ¹⁹F NMR has been successfully employed to observe the formation of reaction intermediates. In the biological Baeyer-Villiger oxidation of 4'-fluoroacetophenone, ¹⁹F NMR was used to follow the conversion of the starting material to the corresponding phenol. nih.gov In a different study, the epoxidation of alkenes catalyzed by 2,2,2-trifluoroacetophenone (B138007) was investigated using ¹⁹F NMR, which allowed for the identification of the catalyst's hydrate (B1144303) form and a key perhydrate intermediate. acs.org

Hypothetical Reaction: Reduction of this compound

| Compound | Functional Group | Expected ¹⁹F NMR Chemical Shift Range (ppm) | Notes |

| This compound (Starting Material) | -OCF₃ | -56 to -60 | The chemical shift of the trifluoromethoxy group is influenced by its position on the aromatic ring. |

| -COCF₃ | -70 to -75 | The trifluoroacetyl group typically appears in this region. | |

| Reaction Intermediate (e.g., Hemiketal) | -OCF₃ | -56 to -60 | The signal for the trifluoromethoxy group is expected to remain relatively unchanged. |

| -C(OH)CF₃ | -75 to -80 | The formation of a hemiketal would likely cause a slight upfield shift of the trifluoromethyl signal attached to the carbonyl carbon. | |

| 1-(2'-(Trifluoromethoxy)phenyl)-2,2,2-trifluoroethanol (Product) | -OCF₃ | -56 to -60 | The trifluoromethoxy signal remains a spectator in this transformation. |

| -CH(OH)CF₃ | -78 to -82 | The reduction of the ketone to an alcohol typically results in a noticeable upfield shift for the adjacent trifluoromethyl group, providing a clear marker for product formation. The coupling with the adjacent proton (³JHF) would result in a doublet. |

This table is illustrative and based on typical chemical shift values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignments

For derivatives of this compound that possess stereocenters, advanced NMR techniques are essential for the unambiguous determination of their three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful in this regard. columbia.eduacdlabs.com These experiments detect through-space interactions between nuclei that are in close proximity, regardless of the number of bonds separating them. columbia.edu

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu A NOESY or ROESY spectrum is a 2D map of these interactions, where cross-peaks indicate that the correlated protons are close to each other in space (typically within 5 Å). columbia.edu This information is invaluable for assigning relative stereochemistry.

For example, in a study on the conformational preferences of 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings were analyzed to establish that the s-trans conformer is preferred. acs.org Another investigation into trifluoroacetamide (B147638) derivatives utilized ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) to confirm spatial proximity and assign the stereochemistry of amide conformers. nih.gov

Considering a hypothetical diastereomeric product formed from a reaction of this compound, the following table illustrates how NOESY/ROESY data could be used for stereochemical assignment.

Hypothetical NOESY/ROESY Correlations for a Diastereomeric Adduct

| Proton (Ha) | Proton (Hb) | Expected NOE/ROESY Correlation | Stereochemical Implication |

| H-1' | H-α | Strong | Protons H-1' and H-α are on the same face of the newly formed stereocenter. |

| H-1' | H-β | Weak or Absent | Protons H-1' and H-β are on opposite faces of the newly formed stereocenter. |

| H-3' | H-α | Weak or Absent | Protons H-3' and H-α are distant in this diastereomer. |

| H-3' | H-β | Strong | Protons H-3' and H-β are in close proximity, confirming the relative stereochemistry. |

This table provides a simplified, hypothetical example to illustrate the application of NOESY/ROESY for stereochemical assignment.

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of reaction pathways, providing information on the mass-to-charge ratio (m/z) of reactants, products, intermediates, and byproducts. This allows for the identification of species formed during a reaction, offering crucial evidence for a proposed mechanism.

Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. ESI-MS is particularly useful for the analysis of polar and thermally labile molecules, allowing for the gentle ionization and detection of reaction intermediates directly from the reaction mixture. GC-MS, on the other hand, is well-suited for the separation and identification of volatile compounds in a complex mixture.

In a study on the epoxidation of alkenes using 2,2,2-trifluoroacetophenone as a catalyst, an intermediate was detected by mass spectrometry, providing support for the proposed reaction mechanism. researchgate.net High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of observed ions with high accuracy, further aiding in the identification of unknown species. nih.gov

For a hypothetical reaction involving this compound, such as an aldol (B89426) condensation, mass spectrometry could be used to identify the key species along the reaction pathway.

Hypothetical Mass Spectrometry Data for an Aldol Condensation Reaction Pathway

| Species | Proposed Structure | Expected [M+H]⁺ (m/z) | Analytical Technique |

| This compound (Starting Material) | C₉H₄F₆O₂ | 259.0193 | ESI-MS, GC-MS |

| Enolate Intermediate | [C₉H₃F₆O₂]⁻ | 257.0037 ([M-H]⁻) | ESI-MS (-) |

| Aldol Adduct Intermediate | C₁₈H₉F₁₂O₄ | 517.0311 | ESI-MS |

| Dehydrated Aldol Product | C₁₈H₇F₁₂O₃ | 499.0204 | ESI-MS, GC-MS |

The m/z values are calculated for the monoisotopic masses and are presented for illustrative purposes. The specific ions observed would depend on the ionization technique and reaction conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are routinely used to predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy on the potential energy surface.

For substituted acetophenones, DFT methods, such as those employing the B3LYP functional with a 6-311G** basis set, have been successfully used to optimize geometries and determine global minimum energies. ijcrr.com In a hypothetical DFT study of 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone, key structural parameters like bond lengths, bond angles, and dihedral angles would be calculated to define its preferred conformation. The presence of the bulky trifluoromethoxy group at the ortho position likely induces significant steric strain, influencing the orientation of the acetyl group relative to the aromatic ring. The calculation would identify the lowest energy conformer, providing insights into its ground-state structure.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-C(ring) | ~1.50 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | C(ring)-C(carbonyl)-C(CF3) | ~118° |

| Dihedral Angle | O=C-C(ring)-C(OCF3) | Calculated to determine planarity |

| Total Energy | Molecule | Calculated (in Hartrees) |

Note: The values in this table are illustrative, based on typical values for similar molecules, and represent the type of data that would be generated from a DFT calculation.

The electronic character of this compound is dominated by the powerful inductive (-I) effects of the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. mdpi.comresearchgate.net The -OCF3 group is recognized as a stronger electron-withdrawing substituent than both -OCH3 and -CF3, and it exerts this influence over long ranges. researchgate.net

Computational analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms In Molecules (QTAIM) are employed to quantify these electronic effects and identify non-covalent interactions (NCIs). mdpi.com For this molecule, an intramolecular NCI could exist between the oxygen of the ortho-trifluoromethoxy group and the carbonyl carbon, or between the fluorine atoms and nearby hydrogens. Studies on the trifluoroacetophenone-water complex have demonstrated how these computational methods can elucidate the nature of hydrogen bonds and other weak interactions, revealing the role of fluorine atoms in modulating these forces. mdpi.com An analysis of the Molecular Electrostatic Potential (MEP) surface would further highlight the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential) regions, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Expected Substituent Effects

| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| -C(=O)CF3 | 1' | Strongly Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Strongly Deactivating |

| -OCF3 | 2' | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Strongly Deactivating |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for mapping the energetic landscape of a chemical reaction, allowing for the identification of intermediates and the characterization of transition states.

To understand how a reaction proceeds, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. google.comscm.com Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method available in software packages like Gaussian can be used to find TS structures. google.comyoutube.com

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations would be performed to model the structures of the reactants, products, and the transition state. researchgate.net From the energies of these structures, the activation energy (the difference in energy between the reactants and the transition state) can be calculated. This value is crucial for predicting the reaction rate. For instance, in the organocatalytic epoxidation of alkenes where 2,2,2-trifluoroacetophenone (B138007) acts as a catalyst, a detailed reaction pathway involving perhydrate intermediates has been proposed, which could be thoroughly investigated using these computational techniques to validate the mechanism and calculate energetic barriers. researchgate.net

When a reaction can yield multiple isomers (stereoisomers or regioisomers), computational modeling can predict which product is likely to be favored. Stereoselectivity in nucleophilic additions to prochiral carbonyls is a classic problem that can be addressed computationally. academie-sciences.fracs.org The outcome is determined by the relative activation energies of the transition states leading to the different stereoisomers. The product formed via the lower-energy transition state will be the major product.

For this compound, a nucleophilic attack on the carbonyl carbon could proceed from two different faces. By calculating the energies of the two corresponding diastereomeric transition states (TS1 and TS2), the stereochemical preference can be predicted. The difference in these activation energies (ΔΔG‡ = ΔG‡TS1 - ΔG‡TS2) allows for a quantitative prediction of the product ratio. Computational studies on related systems have shown that steric repulsions and stabilizing electronic interactions, such as C–H/π interactions between the substrate and catalyst, are key factors controlling selectivity. nih.gov Similarly, regioselectivity in reactions like electrophilic aromatic substitution can be predicted by modeling the stability of the intermediate carbocations at different positions on the aromatic ring. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent).

Computational Descriptors and Their Correlation with Chemical Behavior

Computational chemistry provides valuable insights into the behavior of molecules through the calculation of various descriptors. For this compound, these theoretical parameters are instrumental in predicting its reactivity, stability, and potential interaction mechanisms at a molecular level. The presence of two highly electronegative trifluoromethyl groups significantly influences the electronic structure and, consequently, the chemical properties of the molecule.

Electronic Properties and Reactivity Indices

The electronic properties and reactivity of this compound are primarily governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From these frontier orbital energies, several global reactivity indices can be derived, which provide a quantitative measure of the molecule's chemical behavior. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to deformation or change in its electron distribution. The global electrophilicity index is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Unfortunately, specific calculated values for the HOMO-LUMO gap and the derived reactivity indices for this compound are not available in the currently accessible scientific literature. Theoretical studies on structurally related compounds, such as 3'-(trifluoromethyl)acetophenone, have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to perform such calculations, but direct data for the 2'-(Trifluoromethoxy) derivative is absent.

Table 1: Calculated Electronic Properties and Reactivity Indices of this compound

| Parameter | Symbol | Calculated Value |

| Energy of HOMO | EHOMO | Data not available |

| Energy of LUMO | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Electrophilicity Index | ω | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-neutral potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. This would identify the carbonyl oxygen as a primary site for electrophilic attack. The trifluoromethoxy and trifluoroacetyl groups, with their strongly electron-withdrawing fluorine atoms, would create regions of positive potential (blue) on the adjacent carbon atoms and the aromatic ring, highlighting them as potential sites for nucleophilic attack.

However, a specific Molecular Electrostatic Potential (MEP) map for this compound has not been published in the available scientific literature. While the general principles of MEP analysis allow for a qualitative prediction of its features, a precise, computationally generated map is required for a detailed and quantitative assessment of the molecule's reactive surface.

Applications of 2 Trifluoromethoxy 2,2,2 Trifluoroacetophenone in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

There is no specific information available detailing the role of 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone as a building block in complex organic synthesis.

Precursor for Advanced Fluorinated Intermediates

No studies were found that describe the use of this compound as a precursor for advanced fluorinated intermediates. While the parent compound, 2,2,2-trifluoroacetophenone (B138007), serves as a starting material for intermediates like 3-trifluoromethyl-3-phenyldiazirine, similar pathways have not been reported for its 2'-trifluoromethoxy derivative. sigmaaldrich.com

Synthesis of Chiral Fluorinated Compounds

There is no available research on the use of this compound in the synthesis of chiral fluorinated compounds. Asymmetric reduction of the carbonyl group is a common strategy for producing chiral alcohols from ketones like 2,2,2-trifluoroacetophenone. researchgate.netacs.org However, specific catalysts, reaction conditions, and resulting stereoselectivity for the 2'-trifluoromethoxy analog have not been documented.

Development of Fluorinated Polymers and Functional Materials

No information has been found regarding the use of this compound in the development of fluorinated polymers or functional materials.

Incorporation into High-Performance Fluoropolymers

There are no reports of this compound being incorporated as a monomer or building block into high-performance fluoropolymers. Research on the parent compound shows its use in condensation reactions to form new aromatic polymers. sigmaaldrich.com

Impact on Thermal Stability and Chemical Resistance of Materials

As there is no evidence of its incorporation into materials, no data exists on the impact of this compound on the thermal stability and chemical resistance of polymers.

Precursors for Bioactive Molecules and Agrochemicals (Focus on Synthetic Utility)

No specific synthetic routes have been published that utilize this compound as a precursor for bioactive molecules or agrochemicals. The strategic placement of trifluoromethyl and trifluoromethoxy groups is a known approach in the design of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and lipophilicity; however, the synthetic utility of this specific ketone has not been described in the available literature. nih.govccspublishing.org.cn

Building Blocks for Agrochemical Research and Development

The trifluoromethylphenyl moiety is a key component in a number of successful herbicides, where it contributes to the molecule's lipophilicity and electron-withdrawing nature, which are often crucial for activity. sci-hub.se While direct examples of this compound in agrochemical synthesis are not extensively documented in publicly available literature, the use of a closely related analogue, m-trifluoromethyl acetophenone (B1666503), as a key intermediate in the production of the fungicide Trifloxystrobin, provides a strong indication of the potential of this class of compounds.

Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture. patsnap.comgoogle.comgoogle.com The synthesis of Trifloxystrobin involves the condensation of m-trifluoromethyl acetophenone oxime with methyl 2-(bromomethyl)-(αE)-methoxyiminobenzeneacetate. patsnap.comgoogle.comgoogle.com This highlights the industrial relevance of trifluoromethyl acetophenone derivatives as crucial building blocks for complex agrochemical products. The trifluoromethoxy group in this compound could offer alternative or enhanced properties to the resulting agrochemical, making it a compound of interest for further research and development in this sector.

Table 2: Synthesis of Trifloxystrobin using a Trifluoromethyl Acetophenone Derivative

| Precursor | Key Reaction | Product | Agrochemical Class |

| m-Trifluoromethyl acetophenone oxime | Condensation | Trifloxystrobin | Fungicide |

Catalytic Applications Beyond Self-Catalysis

While this compound can act as a building block, its structural features, particularly the electron-withdrawing trifluoromethyl group, also enable its use and the use of its parent compound, 2,2,2-trifluoroacetophenone, as an organocatalyst in various oxidation reactions. These applications leverage the ability of the ketone to activate hydrogen peroxide for environmentally friendly oxidation processes.

Research has shown that 2,2,2-trifluoroacetophenone is an efficient organocatalyst for the epoxidation of a wide range of alkenes. researchgate.net This method is noted for being mild, fast, and utilizing the green oxidant, hydrogen peroxide. The catalytic cycle is proposed to proceed through the formation of a reactive dioxirane intermediate.

In addition to epoxidation, 2,2,2-trifluoroacetophenone has been identified as an effective catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides, again using hydrogen peroxide as the oxidant. This transformation is chemoselective and proceeds in high to quantitative yields. The development of such organocatalytic systems is of significant interest as it offers a more sustainable alternative to traditional metal-based catalysts. While these studies have focused on the unsubstituted 2,2,2-trifluoroacetophenone, the electronic modifications introduced by the 2'-trifluoromethoxy group could potentially modulate the catalytic activity and selectivity, opening avenues for further investigation into the catalytic applications of this specific derivative.

Table 3: Catalytic Applications of 2,2,2-Trifluoroacetophenone

| Reaction Type | Substrate | Oxidant | Catalyst Loading |

| Epoxidation | Alkenes | Hydrogen Peroxide | Low mol% |

| N-Oxidation | Tertiary Amines, Azines | Hydrogen Peroxide | Moderate mol% |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic contributions in the field of fluorinated acetophenones lie in the elucidation of their unique electronic and conformational properties. The strong electron-withdrawing nature of the trifluoromethoxy and trifluoroacetyl groups significantly influences the reactivity of the aromatic ring and the carbonyl group. For instance, studies on related trifluoromethyl ketones have shown their utility as reagents for incorporating the trifluoromethyl group into organic molecules. nih.gov The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which is of significant interest in medicinal chemistry. nih.gov

A key academic challenge is the development of selective and efficient synthetic methods to access compounds like 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone. Moreover, a thorough investigation of its reactivity profile, physical properties, and potential biological activity is necessary to unlock its full potential.

Emerging Synthetic Strategies for Highly Fluorinated Acetophenones

Recent advancements in synthetic organic chemistry offer promising strategies for the preparation of highly fluorinated acetophenones. Traditional methods often involve Friedel-Crafts acylation, but the deactivating nature of the trifluoromethoxy group can render this approach challenging.

Emerging strategies that could be adapted for the synthesis of this compound include:

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to construct the aromatic core, followed by the introduction of the trifluoroacetyl group.

Direct C-H Functionalization: Advances in direct C-H functionalization offer a more atom-economical approach to introduce the trifluoroacetyl group onto a pre-functionalized trifluoromethoxybenzene derivative.

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents has been shown to be effective for the α-fluorination of acetophenone (B1666503) derivatives and could potentially be adapted for the synthesis of trifluoroacetylated compounds. nih.govorganic-chemistry.org

Electrochemical Methods: Electrochemical synthesis is gaining traction as a green and efficient method for various organic transformations, including asymmetric transfer hydrogenation of trifluoroacetophenones, which could be explored for the synthesis and modification of the target compound. nih.gov

| Synthetic Strategy | Advantages | Potential Challenges for this compound | References |

|---|---|---|---|

| Friedel-Crafts Acylation | Well-established, uses readily available starting materials. | Deactivation of the aromatic ring by the trifluoromethoxy group may hinder the reaction. | N/A |

| Cross-coupling Reactions | High functional group tolerance, allows for modular synthesis. | Requires pre-functionalized starting materials, potential for side reactions. | N/A |

| Direct C-H Functionalization | Atom-economical, reduces synthetic steps. | Regioselectivity can be a challenge, may require specific directing groups. | N/A |

| Hypervalent Iodine Reagents | Mild reaction conditions, high selectivity for monofluorination. | Stoichiometric use of reagents, generation of iodobenzene waste. | nih.govorganic-chemistry.org |

| Electrochemical Synthesis | Environmentally friendly, can offer unique reactivity. | Requires specialized equipment, optimization of reaction conditions can be complex. | nih.gov |

Advancements in Mechanistic Understanding and Theoretical Prediction

The mechanistic understanding of reactions involving fluorinated acetophenones has been significantly advanced through computational studies and detailed experimental investigations. For instance, the conformational preferences of 2'-fluoro-substituted acetophenone derivatives have been elucidated using NMR spectroscopy and supported by DFT calculations, revealing a preference for the s-trans conformer due to electrostatic repulsion between the fluorine and oxygen atoms. acs.orgnih.govacs.org Such insights are crucial for predicting the reactivity and interaction of these molecules in various chemical and biological systems.

Theoretical predictions, particularly using Density Functional Theory (DFT), have become invaluable for understanding reaction pathways and predicting the properties of fluorinated compounds. researchgate.net For this compound, DFT calculations could be used to:

Predict its conformational landscape and rotational barriers.

Calculate its electronic properties, such as electrostatic potential and frontier molecular orbitals, to anticipate its reactivity.

Model its interaction with catalysts or biological targets to guide experimental design.

The study of reaction mechanisms, such as the organocatalytic epoxidation of alkenes using 2,2,2-trifluoroacetophenone (B138007), has provided a basis for developing more efficient and environmentally friendly chemical processes. acs.orgresearchgate.net A similar mechanistic investigation into the reactions of this compound would be a valuable contribution.

Potential for Novel Applications in Sustainable Chemistry and Advanced Materials

The unique properties of highly fluorinated acetophenones suggest their potential for a range of novel applications in sustainable chemistry and the development of advanced materials.

Sustainable Chemistry: 2,2,2-Trifluoroacetophenone has been identified as an efficient organocatalyst for environmentally friendly oxidation reactions, utilizing hydrogen peroxide as a green oxidant. acs.orgresearchgate.net The enhanced electrophilicity of the carbonyl carbon in this compound could make it an even more effective catalyst for such transformations, contributing to the development of greener chemical processes.

Advanced Materials: The incorporation of trifluoromethyl and trifluoromethoxy groups into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific gas separation capabilities. researchgate.net this compound could serve as a valuable monomer or building block for the synthesis of novel fluorinated polymers with applications in membranes for gas separation, advanced coatings, and electronic devices. The trifluoromethoxy group, in particular, can enhance solubility and processability of such polymers. nbinno.com

| Application Area | Specific Use | Key Properties Exploited | References |

|---|---|---|---|

| Sustainable Chemistry | Organocatalyst for green oxidation reactions. | Electrophilicity of the carbonyl group, stability of the fluorinated moiety. | acs.orgresearchgate.net |

| Advanced Materials | Monomer for high-performance fluoropolymers. | Thermal stability, chemical resistance, altered solubility. | researchgate.net |

| Building block for liquid crystals or organic electronics. | Dipolar nature, potential for specific molecular packing. | N/A | |

| Medicinal Chemistry | Intermediate for the synthesis of bioactive compounds. | Enhanced lipophilicity, metabolic stability, and binding affinity conferred by fluorinated groups. | nih.govnbinno.com |

Q & A

Q. What are the common synthetic routes for 2'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, derivatives like 4-(2,2,2-trifluoroethoxy)acetophenone are synthesized by reacting sodium hydride with 4'-hydroxyacetophenone in DMF, followed by addition of trifluoromethyl-containing reagents (e.g., CF₃CH₂OTf) under controlled heating (60°C for 12–24 hours). Yield optimization requires precise stoichiometry (e.g., 1:1.1 molar ratio of substrate to trifluoromethyl reagent) and inert atmosphere to prevent side reactions .

| Synthetic Route | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | CF₃CH₂OTf, NaH | DMF, 60°C, 24h | ~71% |

| Friedel-Crafts Acylation | AlCl₃, Trifluoroacetyl chloride | Reflux, 6h | ~50–60% (estimated) |

Q. How do the electronic effects of the trifluoromethoxy and trifluoromethyl groups influence the compound's reactivity in nucleophilic reactions?

Methodological Answer: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to its inductive (-I) effect, which deactivates the aromatic ring and directs electrophilic substitution to para positions. In contrast, the trifluoromethyl (-CF₃) group exhibits both -I and weak resonance effects, further stabilizing intermediates in nucleophilic reactions. Comparative studies with analogs (e.g., 4'-(2,4-difluorophenoxy)acetophenone) show that -OCF₃ enhances electrophilic substitution barriers by ~15–20% compared to -CF₃ .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

- ¹⁹F NMR : Expect distinct signals for -OCF₃ (~-58 ppm) and -CF₃ (~-70 ppm). Splitting patterns indicate coupling with adjacent protons .

- IR Spectroscopy : Strong C=O stretch at ~1680–1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 264.1 (calculated for C₉H₅F₆O₂). Fragmentation patterns confirm substituent positions .

Q. How can computational methods (e.g., DFT) predict the compound's behavior in catalytic processes or supramolecular interactions?

Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model:

- Electrostatic Potential Surfaces : Identify electron-deficient regions for catalyst binding.

- Transition States : Predict activation energies for reactions like hydrolysis or nucleophilic substitution.

For example, simulations of similar trifluoroacetophenone derivatives reveal that -OCF₃ lowers LUMO energy by ~1.5 eV, enhancing electrophilicity .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Methodological Answer:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity samples.

- Analytical Validation : Cross-reference DSC (melting point) and HPLC (purity >98%) data with literature. For example, discrepancies in melting points (~80–85°C) may arise from polymorphic forms or residual solvents .

Methodological Challenges

Q. How can researchers optimize solvent systems for recrystallization to achieve high-purity samples?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, hexane/dichloromethane) for solubility gradients.

- Crystallization Conditions : Slow cooling (0.5°C/min) from saturated solutions at 50°C improves crystal lattice formation. For fluorinated acetophenones, hexane/ethyl acetate (4:1) is effective .

Data Contradiction Analysis

Q. Why do certain studies report conflicting reactivity trends for trifluoromethoxy vs. trifluoromethyl substituents?

Methodological Answer: Contradictions often stem from:

- Substituent Position : Meta vs. para substitution alters electronic effects. For example, 2'-trifluoromethoxy groups exhibit stronger -I effects than 4'-substituted analogs .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) amplify electron-withdrawing effects, while nonpolar solvents (e.g., toluene) minimize them. Always standardize solvent choice in comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.